molecular formula C23H28O4 B11559956 2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(phenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione

2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(phenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B11559956
M. Wt: 368.5 g/mol
InChI Key: GVCHLMRZZGMMSD-UHFFFAOYSA-N
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Description

2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(phenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a cyclohexane ring with multiple substituents, including hydroxy, dimethyl, and phenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(phenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an active methylene compound like dimedone reacts with an aromatic aldehyde . The reaction conditions often include the use of a base catalyst and an appropriate solvent, such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization from chloroform-methanol mixtures, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(phenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(phenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione exerts its effects involves interactions with various molecular targets and pathways. The hydroxy and carbonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(phenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione lies in its specific substituents and the resulting chemical properties

Properties

IUPAC Name

2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-phenylmethyl]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O4/c1-22(2)10-15(24)20(16(25)11-22)19(14-8-6-5-7-9-14)21-17(26)12-23(3,4)13-18(21)27/h5-9,19-20,26H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCHLMRZZGMMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(C2=CC=CC=C2)C3=C(CC(CC3=O)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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